molecular formula C10H11NO3 B1583797 2,4,6-Trimethoxybenzonitrile CAS No. 2571-54-2

2,4,6-Trimethoxybenzonitrile

Cat. No. B1583797
CAS RN: 2571-54-2
M. Wt: 193.2 g/mol
InChI Key: GBRHJUMDNWLSCT-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzonitrile is a chemical compound with the molecular formula (CH3O)3C6H2CN . It is used as a pharmaceutical intermediate . The compound appears as a dark yellow to orange-brown crystalline powder .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxybenzonitrile can be represented by the SMILES string COc1cc (OC)c (C#N)c (OC)c1 . The InChI representation is 1S/C10H11NO3/c1-12-7-4-9 (13-2)8 (6-11)10 (5-7)14-3/h4-5H,1-3H3 . The molecular weight of the compound is 193.20 .


Physical And Chemical Properties Analysis

2,4,6-Trimethoxybenzonitrile has a melting point of 143-145 °C . It’s insoluble in water . The compound has a density of 1.2307 (rough estimate) and a refractive index of 1.5300 (estimate) .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • The reaction of 2,4,6-trimethylbenzonitrile N-oxide with various substituted p-benzoquinones leads to the formation of dioxazole derivatives, showcasing its role in complex chemical synthesis (ShiraishiShinsaku, IkeuchiSatoru, AsaharaTeruzo, 1978).
    • Bis(2,4,6-trimethoxybenzonitrile)gold(I) hexafluoroantimonate has been identified as a versatile precatalyst for active and robust gold complexes, useful in various catalytic processes including cyclopropanation and methoxy cyclization (Mihai Raducan et al., 2011).
  • Material Science and Engineering :

    • A study demonstrated the use of 3,5-dichloro-2,4,6-trimethoxybenzonitrile oxide for the regioselective synthesis of isoxazoline-ring-fused derivatives, which has implications in the field of material science and engineering (Lipiao Bao et al., 2016).
  • Analytical Chemistry :

    • In analytical chemistry, the synthesis and characterization of derivatives like 2,3,4-Trimethoxybenzoic acid from 2,4,6-Trimethoxybenzonitrile have been studied, which is crucial for understanding various chemical properties and reactions (Zhao Tian-sheng, 2010).
    • The gas-phase enthalpies of formation of various methylbenzonitriles, including 2,4,6-trimethylbenzonitrile, have been investigated, providing valuable data for thermochemical studies (K. Zaitseva et al., 2015).
  • Pharmacology and Biotechnology :

Safety And Hazards

2,4,6-Trimethoxybenzonitrile is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

2,4,6-trimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRHJUMDNWLSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180403
Record name 2,4,6-Trimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxybenzonitrile

CAS RN

2571-54-2
Record name 2,4,6-Trimethoxybenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571542
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Record name 2,4,6-Trimethoxybenzonitrile
Source EPA DSSTox
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Record name 2,4,6-trimethoxybenzonitrile
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Record name 2,4,6-TRIMETHOXYBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
WE Acree Jr, SA Tucker, AI Zvaigzne… - The Journal of Chemical …, 1991 - Elsevier
The standard (p = 0.1 MPa) molar enthalpies of combustion at 298.15 K were measured by static-bomb calorimetry and the standard molar enthalpies of sublimation at 298.15 K were …
Number of citations: 19 www.sciencedirect.com
ST Abu-Orabi, I Jibril, R Obiedat… - Journal of Chemical and …, 1988 - ACS Publications
One of the most general methods for the preparation of various isoxazole and 2-isoxazoline derivatives is the cyclo-addition reaction of nitrile oxide with substituted acetylenes (3-7) and …
Number of citations: 5 pubs.acs.org
N Noroozi Pesyan, A Gharib… - Iranian chemical …, 2019 - icc.journals.pnu.ac.ir
A convenient route for cyanation and bromination of some electron-rich aromatics (anisole, 1,3-dimethoxybenzene, 1,4-dimethoxybenzene, 1,3,5-trimethoxybenzene and β-naphthol) by …
Number of citations: 4 icc.journals.pnu.ac.ir
U Bratusek, A Meden, J Svete, B Stanovnik - 2003 - arkat-usa.org
Reaction of (Z)-2-Benzoylamino-4-dimethylamino-2-oxo-3-butene 1 with amidines 2a–e afforded pyrimidines 3a–e. Acid-catalysed treatment of 1 with potassium cyanide gave (E)-3-…
Number of citations: 7 www.arkat-usa.org
M Škof, J Svete, B Stanovnik, L Golič… - Helvetica chimica …, 1998 - Wiley Online Library
(5S)‐1‐Benzoyl‐3‐[(E)‐cyanomethylidene]‐5‐(methoxycarbonyl)pyrrolidin‐2‐one (5) was prepared in four steps from L‐pyroglutamic acid (1). 1,3‐Dipolar cycloadditions of …
Number of citations: 34 onlinelibrary.wiley.com
WJ Ramsay, JA Foster, KL Moore, TK Ronson… - Chemical …, 2015 - pubs.rsc.org
The incorporation of an N-heterocyclic carbene (NHC) moiety into a self-assembled MII4L6 cage framework required the NHC first to be metallated with gold(I). Bimetallic cages could …
Number of citations: 14 pubs.rsc.org
I Naito, A Oku, Y Fijiwara, Y Tanimoto - Journal of the Chemical …, 1999 - pubs.rsc.org
Formation of a nitrile ylide (NY) by addition of a singlet carbene to a nitrile compound was studied by laser flash photolysis (LFP) of (biphenyl-4-yl)chlorodiazirine (BCD) in the presence …
Number of citations: 10 pubs.rsc.org
A Alshamari, M Al-Qudah, F Hamadeh, L Al-Momani… - Molecules, 2020 - mdpi.com
A series of derivatives of trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide (9) and of trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro …
Number of citations: 16 www.mdpi.com
H Irngartinger, CM Köhler, G Baum… - Liebigs Annalen, 1996 - Wiley Online Library
Three isomeric monoadducts 2aA, 2aB, and 2aC of fullerene‐70 with 2,4,6‐trimethoxybenzonitrile oxide 1a were synthesized and isolated. With a combination of FAB‐MS, 13 C‐ and 1 …
L Bao, M Chen, W Shen, C Pan, KB Ghiassi… - Inorganic …, 2016 - ACS Publications
Highly regioselective 1,3-dipolar cycloaddition of 3,5-dichloro-2,4,6-trimethoxybenzonitrile oxide (1) to Sc 3 N@I h -C 80 or C 60 affords the corresponding isoxazoline-ring-fused …
Number of citations: 8 pubs.acs.org

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